

Application Notes and Protocols: IPN60090 Dihydrochloride in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: IPN60090 dihydrochloride

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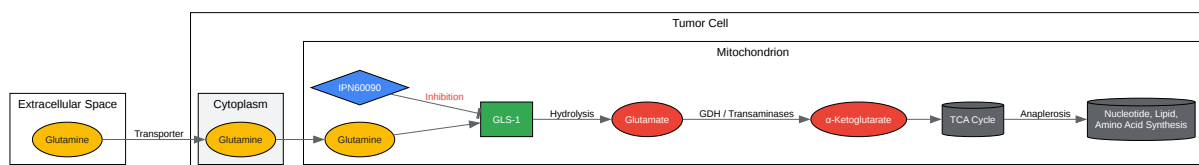
Introduction

IPN60090 dihydrochloride is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts key biosynthetic pathways that fuel tumor cell proliferation and survival.[1][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical drug evaluation due to their ability to retain the histological and genetic characteristics of the original tumor.[5][6][7] This document provides detailed application notes and protocols for evaluating the efficacy of **IPN60090 dihydrochloride** in PDX models.

Mechanism of Action: GLS-1 Inhibition

Glutaminase-1 is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate.[1][8] This reaction is a critical entry point for glutamine into central carbon metabolism. The resulting glutamate can be further metabolized to α -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of biomass, including nucleotides, amino acids, and lipids.[9] Many cancer cells exhibit a strong dependence on glutamine metabolism, a phenomenon often termed "glutamine addiction."[4]

IPN60090, as a selective GLS-1 inhibitor, has shown promising anti-tumor activity in preclinical models.[2][10]



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Caption: Glutaminase-1 (GLS-1) signaling pathway and the inhibitory action of IPN60090.

Data Presentation: In Vivo Efficacy of IPN60090 in a Non-Small Cell Lung Cancer (NSCLC) PDX Model

The following tables summarize the in vivo efficacy and target engagement of IPN60090 in a non-small cell lung cancer patient-derived xenograft (PDX) model, Ru337.

Table 1: In Vivo Efficacy of IPN60090 in Ru337 NSCLC PDX Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
|-----------------|--------------|-----------------|------------------------------|-----------------------------------|
| Vehicle Control | - | BID, Oral | Data not available | - |
| IPN60090 | 25 | BID, Oral | Data not available | Data not available |
| IPN60090 | 50 | BID, Oral | Data not available | Data not available |
| IPN60090 | 100 | BID, Oral | Data not available | Data not available |

Note: Specific quantitative values for tumor volume change and TGI were not available in the public search results. This table structure is provided as a template for presenting such data.

Table 2: In Vivo Target Engagement in H460 Xenograft Model

| Treatment Group | Dose (mg/kg) | Time Point (hours) | Glutamate:Glutamine Ratio | Free Plasma Concentration (μM) |
|-----------------|--------------|--------------------|---------------------------|--------------------------------|
| Vehicle Control | - | 8 | Baseline | 0 |
| IPN60090 | 50 | 8 | Decreased | 0.058 |
| IPN60090 | 250 | 8 | Decreased | 0.316 |
| Vehicle Control | - | 24 | Baseline | 0 |
| IPN60090 | 50 | 24 | Decreased | Data not available |
| IPN60090 | 250 | 24 | Decreased | Data not available |

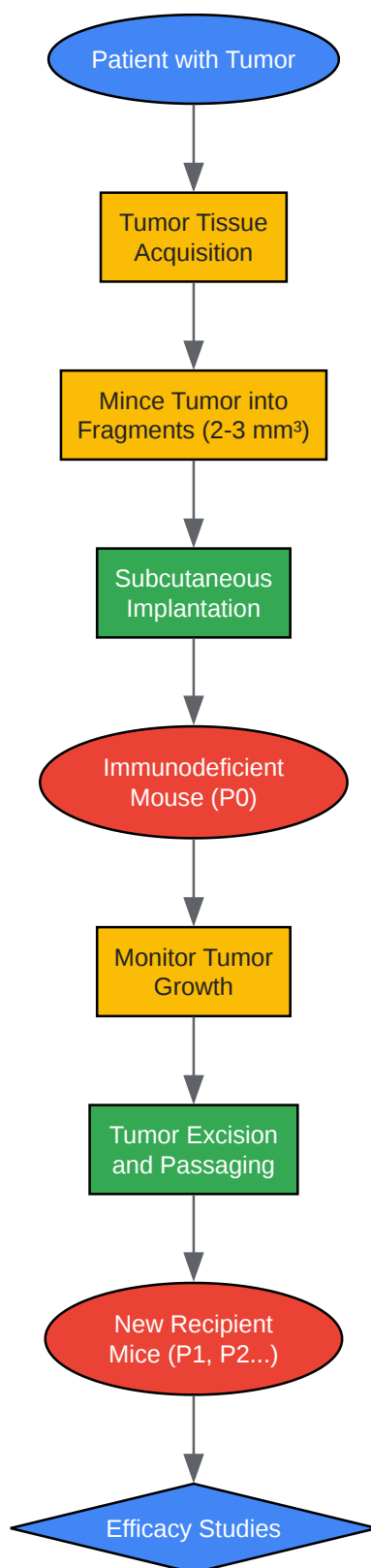
Experimental Protocols

The following protocols provide a detailed methodology for conducting efficacy studies of IPN60090 in PDX models.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

- **Animal Model:** Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are suitable hosts for human tissue engraftment.[\[5\]](#)
- **Tumor Tissue Acquisition:** Obtain fresh, sterile tumor tissue from consenting patients under Institutional Review Board (IRB) approval.
- **Tumor Processing:**
 - Place the tumor tissue in a sterile petri dish containing sterile saline or appropriate tissue culture medium.
 - Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
- **Implantation:**
 - Anesthetize the recipient mouse.
 - Subcutaneously implant one to two tumor fragments into the flank of the mouse using a trocar.[\[5\]](#)
- **Monitoring Engraftment:**
 - Monitor the mice regularly for tumor growth by visual inspection and palpation.
 - Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[\[5\]](#)
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Passaging:**

- When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
- Process the tumor as described in step 3 and implant fragments into new recipient mice for expansion. Early passages (P2-P3) are recommended for efficacy studies to maintain fidelity to the original tumor.



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Caption: Experimental workflow for establishing and utilizing PDX models.

Protocol 2: In Vivo Efficacy Study of IPN60090

- PDX Model Selection: Select a well-characterized and established PDX model, such as the Ru337 NSCLC model.
- Cohort Formation:
 - Expand the selected PDX model to generate a sufficient number of tumor-bearing mice.
 - When tumors reach a mean volume of 150-250 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[\[11\]](#)
- Drug Formulation and Administration:
 - Prepare **IPN60090 dihydrochloride** in a suitable vehicle, such as 0.5% aqueous methylcellulose.
 - Administer the drug or vehicle control orally (PO) at the desired doses and schedule (e.g., twice daily, BID).
- Monitoring and Data Collection:
 - Measure tumor volumes and mouse body weights 2-3 times per week.
 - Monitor the general health and behavior of the mice daily.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined volume (e.g., 1500 mm³) or after a fixed duration of treatment.[\[11\]](#)
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
 - Calculate tumor growth inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.

- Analyze changes in the glutamate:glutamine ratio in tumor tissue as a measure of target engagement.

Conclusion

IPN60090 dihydrochloride is a promising GLS-1 inhibitor with demonstrated preclinical anti-tumor activity. The use of patient-derived xenograft models provides a clinically relevant platform for further evaluation of its efficacy across a range of tumor types. The protocols and data presented here serve as a comprehensive guide for researchers designing and executing in vivo studies with IPN60090. Adherence to detailed and standardized protocols is crucial for generating robust and reproducible data to inform clinical development.

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